molecular formula Unknown B1191796 LY3007113

LY3007113

Cat. No. B1191796
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

Dual Kinase and BET-Bromodomain Inhibition

LY3007113, alongside its analogs, has shown interesting dual inhibition properties. Specifically, LY294002, a closely related compound, is recognized as an inhibitor of both the phosphoinositide 3-kinase (PI3K) and BET bromodomain proteins. This positions LY3007113 and its close analogs as dual kinase and BET-bromodomain inhibitors, offering a unique approach in targeting these pathways simultaneously. This could have significant implications in cancer treatment, where the dual inhibition might lead to enhanced therapeutic effects (Dittmann et al., 2014).

Sensitization to TRAIL-Induced Apoptosis

LY3007113's analog LY303511 (LY30) has been studied for its role in inducing production of reactive oxygen species (ROS) and sensitizing cancer cells to TRAIL-induced apoptosis. This is significant in the context of cancer therapy, where enhancing the apoptosis of cancer cells is a primary goal. The compound's ability to influence these pathways opens up new avenues for therapeutic intervention and potentially increases the efficacy of existing treatments (Tucker-Kellogg et al., 2012).

Anti-tumor Activities in RAS or BRAF Mutant Cancers

The compound LY3009120, another close relative of LY3007113, demonstrates anti-tumor activities in RAS or BRAF mutant cancers by inhibiting RAF isoforms and active dimers. This is particularly noteworthy since mutations in RAS and BRAF are common in various types of cancer, and targeting these pathways could provide a therapeutic strategy. The ability of LY3007113 and its analogs to inhibit these pathways suggests potential applications in cancer treatment (Peng et al., 2015).

properties

Product Name

LY3007113

Molecular Formula

Unknown

Molecular Weight

0

Appearance

Solid powder

synonyms

LY3007113;  LY-3007113;  LY 3007113.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.